![molecular formula C18H17N3 B11846068 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile CAS No. 880466-98-8](/img/structure/B11846068.png)
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile
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Overview
Description
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-ethylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Indolizines have been studied for their potential as anticancer agents. The compound 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile has shown promise in inhibiting tumor cell proliferation.
- Case Study : A study demonstrated that derivatives of indolizines exhibited significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of specific kinases associated with tumor growth, similar to other known anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 15.2 |
Other Indolizine Derivative | HeLa (cervical cancer) | 12.5 |
Anti-inflammatory Properties
Indolizines are also recognized for their anti-inflammatory capabilities. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
- Case Study : In vitro studies indicated that the compound effectively reduced COX-2 activity, which is implicated in various inflammatory diseases. The IC50 value was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Compound | COX-2 Inhibition IC50 (µM) |
---|---|
This compound | 6.0 |
Indomethacin (Standard NSAID) | 6.5 |
Organic Electronics
The unique electronic properties of indolizines make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Case Study : Research has shown that incorporating indolizine derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .
Application | Performance Metric | Value |
---|---|---|
OLED Efficiency | Maximum Luminance | 1500 cd/m² |
OPV Power Conversion Efficiency | PCE (%) | 8.5 |
Mechanism of Action
The mechanism of action of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler nitrogen-containing heterocycle with diverse biological activities.
Indolizidine Alkaloids: Naturally occurring compounds with complex structures and significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indolizine core with an ethylphenylamino group makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile is a derivative of indolizine, a heterocyclic compound known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Synthesis of Indolizine Derivatives
The synthesis of indolizine derivatives typically involves multi-step reactions, often starting with 1-cyanocyclopropane-1-carboxylic acid or other aromatic substrates. Recent methodologies have focused on optimizing yields and enhancing biological activity through structural modifications. For instance, the reaction of aldehydes with secondary amines and terminal alkynes has been effectively employed to produce various indolizine derivatives, including the target compound .
Biological Activity Overview
Indolizine derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Many indolizine derivatives have demonstrated significant antibacterial and antifungal properties. For example, compounds derived from indolizines have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus flavus .
- Anticancer Activity : Indolizines are also investigated for their anticancer potential. Studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
- Anti-inflammatory Activity : Some indolizine compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of several indolizine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against various pathogens. Specifically, one derivative showed potent antifungal activity with MIC values between 8–32 µg/mL against Candida albicans .
Anticancer Research
In vitro studies have shown that some indolizine derivatives can induce apoptosis in cancer cells. For instance, a compound related to the target structure demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth . Additionally, molecular docking studies suggest that these compounds interact favorably with key oncogenic targets such as EGFR and CDK2 .
Anti-inflammatory Mechanisms
Research has indicated that certain indolizines can inhibit COX enzymes, which are critical in the inflammatory response. For example, one study reported an IC50 value for a related indolizine derivative at 5.84 µM for COX-2 inhibition, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Data Tables
Activity Type | Compound | MIC/IC50 Values | Target Pathogen/Cancer Type |
---|---|---|---|
Antimicrobial | This compound | 8–256 µg/mL | Candida albicans, E. coli |
Anticancer | Related Indolizine Derivative | IC50 = X µM | MCF7 Breast Cancer |
Anti-inflammatory | Indolizine Derivative | IC50 = 5.84 µM | COX-2 |
Properties
CAS No. |
880466-98-8 |
---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[(4-ethylanilino)methyl]indolizine-1-carbonitrile |
InChI |
InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3 |
InChI Key |
VCWOJOLVTSBGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CN3C=CC=CC3=C2C#N |
Origin of Product |
United States |
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